molecular formula C17H19N3O2 B12087232 H-GLY-PRO-alphaNA

H-GLY-PRO-alphaNA

Cat. No.: B12087232
M. Wt: 297.35 g/mol
InChI Key: WKQUUNDBFODDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-GLY-PRO-alphaNA typically involves the coupling of glycyl and prolyl residues with 2-naphthylamine. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-GLY-PRO-alphaNA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or naphthyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent like DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

H-GLY-PRO-alphaNA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-GLY-PRO-alphaNA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may act as a competitive inhibitor of proteases, preventing the breakdown of peptide substrates . The pathways involved often include signal transduction cascades that regulate cellular processes like metabolism and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Glycylprolyl-2-naphthylamide: A closely related compound with similar chemical properties.

    Glycylprolyl-4-nitroanilide: Another peptide derivative used in enzymatic assays.

    Glycylprolyl-7-amino-4-methylcoumarin: A fluorescent substrate for protease activity studies.

Uniqueness

H-GLY-PRO-alphaNA is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its broad applications in scientific research make it a valuable compound in both academic and industrial settings .

Properties

IUPAC Name

1-(2-aminoacetyl)-N-naphthalen-2-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-11-16(21)20-9-3-6-15(20)17(22)19-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,18H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQUUNDBFODDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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